molecular formula C20H20N4O4 B2813316 N3-L-Orn(Fmoc)-OH CAS No. 1994267-98-9

N3-L-Orn(Fmoc)-OH

Cat. No.: B2813316
CAS No.: 1994267-98-9
M. Wt: 380.404
InChI Key: QRVOUGLKGXMFRG-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-L-Orn(Fmoc)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of an N3 group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Scientific Research Applications

N3-L-Orn(Fmoc)-OH has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Studied for its role in enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-L-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This can be achieved through the reaction of ornithine with Fmoc chloride in the presence of a base such as triethylamine. The N3 group can be introduced through a nucleophilic substitution reaction using sodium azide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N3-L-Orn(Fmoc)-OH can undergo various chemical reactions, including:

    Oxidation: The N3 group can be oxidized to form nitro derivatives.

    Reduction: The N3 group can be reduced to form amines.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Free amino group of ornithine.

Mechanism of Action

The mechanism of action of N3-L-Orn(Fmoc)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The N3 group can participate in various chemical reactions, contributing to the versatility of the compound.

Comparison with Similar Compounds

Similar Compounds

    N3-L-Lys(Fmoc)-OH: Similar structure but with lysine instead of ornithine.

    N3-L-Arg(Fmoc)-OH: Contains arginine instead of ornithine.

    N3-L-Asp(Fmoc)-OH: Contains aspartic acid instead of ornithine.

Uniqueness

N3-L-Orn(Fmoc)-OH is unique due to the presence of the ornithine backbone, which imparts specific chemical properties and reactivity. Its combination of the N3 group and Fmoc protection makes it particularly useful in peptide synthesis.

Properties

IUPAC Name

(2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVOUGLKGXMFRG-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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